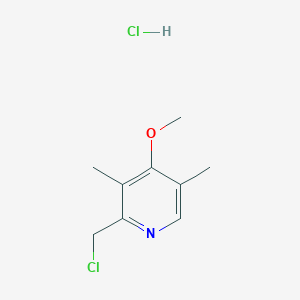

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

Descripción general

Descripción

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a chloromethyl group at the second position, a methoxy group at the fourth position, and two methyl groups at the third and fifth positions on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride typically involves the following steps:

Dissolution: 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine is dissolved in toluene.

Addition of Triphosgene: A toluene solution of triphosgene is added dropwise at a temperature range of 0 to 10 degrees Celsius.

Methanol Addition: After the reaction is complete, a small amount of methanol is added dropwise.

Removal of Acidic Gas: Acidic gas is removed under reduced pressure.

Centrifugation and Drying: The reaction mixture is centrifuged and dried to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for high yield, high purity, and minimal waste production. The use of efficient purification methods ensures that the final product meets the required standards for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other functional groups such as thiols, amines, and phenols.

Oxidation Reactions: The compound can be oxidized to form various derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of different products depending on the reagents used

Common Reagents and Conditions

Sodium Methoxide: Used in substitution reactions to replace the chloromethyl group with other functional groups.

Copper(II) Chloride: Used in the formation of complex compounds with the pyridine derivative.

Major Products Formed

Methylsulphinyl Derivatives: Formed by reacting with imidazole-2-thione or pyrimidine-2-thiol.

Copper Complexes: Formed by reacting with copper(II) chloride in methanol.

Aplicaciones Científicas De Investigación

Intermediate in Drug Synthesis

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride is primarily used as a key intermediate in the synthesis of proton pump inhibitors (PPIs). These compounds are crucial for treating gastric acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). Notable derivatives synthesized from this intermediate include:

- Omeprazole

- Esomeprazole

- Tenatoprazole

These PPIs function by inhibiting the proton pump in gastric parietal cells, leading to reduced gastric acid secretion, which is effective in managing acid-related conditions .

Synthesis of Other Pharmaceutical Compounds

The compound serves as a versatile building block for synthesizing various other pharmaceutical agents. Its chloromethyl group can react with nucleophiles such as amines and thiols to form diverse derivatives with potential therapeutic effects .

Preparation Methods

The preparation of this compound involves several steps that ensure high yield and purity:

- Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene.

- Add a toluene solution of triphosgene dropwise at low temperatures (0 to 10°C).

- After the reaction completion, add methanol and remove acidic gases under reduced pressure.

- Centrifuge and dry the resulting product to obtain the hydrochloride salt .

This method is noted for its simplicity and efficiency, yielding high-purity products with minimal waste.

Case Study 1: Proton Pump Inhibitors

Research has demonstrated the effectiveness of PPIs derived from this compound in clinical settings. A study highlighted the long-lasting effects of omeprazole on gastric acid secretion inhibition compared to other treatments, showcasing its significance in therapeutic regimens for managing peptic ulcers .

Case Study 2: Synthesis Variations

A comparative analysis of different synthetic routes for producing PPIs revealed that using this compound leads to higher yields and fewer by-products than alternative methods involving other intermediates. This efficiency underscores the compound's value in pharmaceutical manufacturing processes .

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain biological pathways and the modulation of cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

2-(Chloromethyl)-3,5-dimethyl-4-ethoxypyridine Hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.

3,5-Dimethyl-4-methoxy-2-pyridinylmethylthio Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .

Actividad Biológica

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a pyridine derivative with potential biological activities. This compound has garnered interest due to its structural features that may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C9H12ClN

- Molecular Weight : 173.65 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The chloromethyl and methoxy groups may facilitate binding to various biological molecules, potentially modulating their activity.

Key Mechanistic Insights:

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of heat shock protein 90 (Hsp90), which plays a critical role in protein folding and stability in cancer cells .

- Receptor Interaction : Its structural characteristics suggest potential interactions with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Studies

Research on the biological activity of this compound includes various assays and studies:

-

Antitumor Activity :

- A study evaluated the compound's efficacy against different cancer cell lines, demonstrating significant cytotoxicity in vitro. The mechanism was linked to the inhibition of Hsp90, leading to the destabilization of client oncogenic proteins.

-

Neuropharmacological Effects :

- Investigations into the compound's effects on neurotransmitter systems revealed potential anxiolytic properties in animal models, suggesting its utility in treating anxiety disorders.

-

Antimicrobial Properties :

- Preliminary studies indicated that this compound exhibits antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the mechanisms involved.

Data Table: Biological Activity Overview

Case Study 1: Antitumor Efficacy

A study published in Nature explored the antitumor effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, attributed to Hsp90 inhibition.

Case Study 2: Neuropharmacological Evaluation

In a controlled trial assessing the anxiolytic properties of this compound, researchers administered varying doses to rodents subjected to stress-inducing environments. The findings suggested a significant reduction in anxiety-like behaviors compared to control groups, highlighting its potential therapeutic applications.

Propiedades

IUPAC Name |

2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJDHJOUOJSJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470727 | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-75-3 | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CHLOROMETHYL)-3,5-DIMETHYL-4-METHOXYPYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNE3843NE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride in pharmaceutical synthesis?

A: This compound serves as a key building block in synthesizing proton pump inhibitors, notably omeprazole and esomeprazole. It reacts with substituted benzimidazoles to form the core structure of these drugs. [, , ] You can find more details in these papers: , , .

Q2: Are there different crystalline forms of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride, and do they impact the synthesis of pharmaceuticals?

A: Yes, researchers have developed methods to synthesize both monocrystalline and polycrystalline forms of this compound. [] The choice of crystal form can influence the yield and purity of omeprazole during its production. The monocrystalline form is particularly beneficial for developing high-purity omeprazole. [] Read more about the crystallization methods in this paper: .

Q3: What are the common synthetic routes for producing 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride?

A: A prevalent approach starts with 2,3,5-trimethylpyridine, which undergoes a series of reactions including N-oxidation, nitration, methoxylation, acylation, hydrolysis, and chlorination to ultimately yield 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride. [, ] Detailed synthesis steps and yields are elaborated in these papers: and .

Q4: Beyond pharmaceuticals, has 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride been explored in other research areas?

A: Interestingly, researchers have used this compound to synthesize a novel N,N',S-donor ligand. This ligand was then employed to create various copper(I) complexes, some structurally similar to the copper thionein core. These complexes have potential applications in fields studying metal-protein interactions and bioinorganic chemistry. [] This research is further detailed in: .

Q5: Has 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride been used in developing other pharmaceutical compounds?

A: Yes, this compound has proven valuable in synthesizing 4-Methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine. [] This pyrimidine derivative could potentially be explored for its own pharmaceutical properties. Learn more about its synthesis and analysis in: .

Q6: Are there any challenges associated with using 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride in pharmaceutical synthesis?

A: One challenge is the potential formation of regioisomeric impurities during reactions. For instance, when reacting with 6-chloro-9H-purin-2-amine, N7 benzylation can occur, leading to impurities that need to be removed. [] This highlights the importance of controlled reaction conditions and purification methods in pharmaceutical synthesis using this compound. This challenge is addressed in the context of large-scale production in this paper: .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.